Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-32-22(29)17-5-6-19-20(14-17)24-23(34-15-16-3-2-4-18(13-16)27(30)31)26(21(19)28)8-7-25-9-11-33-12-10-25/h2-6,13-14H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOJNPDZSWTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, often referred to as a quinazoline derivative, is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and mechanism of action.
Chemical Structure and Properties
The compound features a quinazoline core with modifications that enhance its biological activity. Its structure includes:
- A morpholinoethyl group that may contribute to solubility and bioavailability.
- A nitrobenzylthio moiety that could be responsible for its pharmacological effects.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Research indicates that this specific compound exhibits potent activity against various cancer cell lines.
Case Studies
-
In Vitro Antitumor Activity :
Cell Line IC50 Value (µM) Reference Drug IC50 (µM) HepG2 10.58 8.55 MCF-7 11.94 8.90 - Mechanism of Action :
Antibacterial Activity
In addition to anticancer effects, quinazoline derivatives have demonstrated antibacterial properties. The compound was evaluated for its activity against several bacterial strains.
Findings
- Antibacterial Testing : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming common antibiotics like ampicillin in some cases .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 0.30 µg/mL |
Structure-Activity Relationship (SAR)
The modifications in the structure significantly influence the biological activity of quinazoline derivatives. Studies suggest that:
- Nitro Group : The presence of the nitro group enhances cytotoxicity against cancer cells.
- Morpholinoethyl Group : This moiety improves solubility and may facilitate cellular uptake.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Quinazoline derivatives, including methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are being developed as potential anticancer agents. They target specific molecular pathways involved in tumor growth and survival, particularly in bladder cancer. Several quinazoline derivatives have already been approved for clinical use, such as erlotinib and gefitinib, which inhibit epidermal growth factor receptor (EGFR) signaling pathways.
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can be effective against both gram-positive and gram-negative bacteria. The evaluation of its antimicrobial efficacy involves assessing Minimum Inhibitory Concentration (MIC) values against specific pathogens.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other related quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline Derivatives | Various substituents on the quinazoline core | Antitumor, antimicrobial |
| Quinazolinone Analogues | Similar ring structure with different side chains | Anticonvulsant activity |
| Thioether-substituted Quinazolines | Presence of thioether linkages | Cytotoxic effects against cancer cell lines |
This table illustrates how specific substituents on this compound may confer distinct biological activities compared to other compounds in the same family.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Anticancer Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : In vitro studies have shown promising results against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
These findings underscore the compound's versatility and potential for development into therapeutic agents targeting cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?
- Methodology : Optimize a multi-step synthesis involving:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.
- Step 2 : Introduction of the 3-nitrobenzylthio group using a nucleophilic substitution reaction with 3-nitrobenzyl bromide in DMF, catalyzed by cesium carbonate (Cs₂CO₃) at 60–80°C for 12–24 hours .
- Step 3 : Functionalization with the 2-morpholinoethyl group via alkylation of the secondary amine using morpholine and ethylene dihalides.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for the morpholinoethyl (δ ~2.5–3.5 ppm for CH₂ groups), 3-nitrobenzylthio (δ ~4.5–5.0 ppm for SCH₂), and quinazolinone carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₂H₂₃N₅O₆S: 498.14).
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thioether and morpholine moieties (if single crystals are obtainable) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the ester or morpholine groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable Substituents :
- Replace the 3-nitrobenzylthio group with other arylthio derivatives (e.g., 4-cyanobenzyl, 2-fluorobenzyl) to assess electronic effects on enzyme binding .
- Modify the morpholinoethyl chain with piperazine or pyrrolidine analogs to explore steric and hydrogen-bonding interactions.
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., soluble epoxide hydrolase (sEH)) using recombinant human enzymes and fluorescent substrates (e.g., PHOME) .
Q. What experimental strategies address contradictions in biological activity data?
- Case Study : If conflicting IC₅₀ values arise for sEH inhibition:
- Verify enzyme source purity (e.g., recombinant vs. tissue-extracted enzymes).
- Control for compound aggregation using detergents (e.g., 0.01% Tween-80) or dynamic light scattering (DLS).
- Validate results with orthogonal assays (e.g., LC-MS-based detection of epoxy fatty acid hydrolysis) .
Q. How can computational modeling guide mechanistic studies?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and sEH’s catalytic triad (Asp335, Tyr466, Tyr381). Focus on the nitro group’s role in π-π stacking and the morpholine’s hydrogen bonding with Asp335 .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the ligand-enzyme complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
